molecular formula C17H19N3O2 B268776 N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide

N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide

Numéro de catalogue B268776
Poids moléculaire: 297.35 g/mol
Clé InChI: NVSHMGANKPOAOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide, commonly known as SBI-425, is a small molecule inhibitor that has shown promising results in scientific research studies. SBI-425 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

SBI-425 works by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. It has been shown to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 also inhibits the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation. Additionally, SBI-425 has been shown to have anti-tumor effects in various cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of SBI-425 is its specificity for the target enzymes and proteins. It has been shown to have minimal off-target effects, which makes it a valuable tool for scientific research. However, one of the limitations of SBI-425 is its solubility in water. This can make it challenging to use in certain lab experiments.

Orientations Futures

There are several future directions for the study of SBI-425. One potential direction is the development of more potent and selective inhibitors of the IRE1α-XBP1 pathway. Another direction is the investigation of the potential therapeutic applications of SBI-425 in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of SBI-425 in vivo.
Conclusion:
In conclusion, SBI-425 is a small molecule inhibitor that has shown promising results in scientific research studies. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. SBI-425 works by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. Although there are limitations to its use in lab experiments, SBI-425 is a valuable tool for scientific research and has several future directions for investigation.

Méthodes De Synthèse

SBI-425 is a small molecule inhibitor that can be synthesized using various methods. One of the most common methods is the reaction of 4-aminophenyl isonicotinate with sec-butyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure SBI-425.

Applications De Recherche Scientifique

SBI-425 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes and proteins, including the IRE1α-XBP1 pathway, which is involved in the regulation of the unfolded protein response. SBI-425 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the regulation of inflammation.

Propriétés

Formule moléculaire

C17H19N3O2

Poids moléculaire

297.35 g/mol

Nom IUPAC

N-[4-(butan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-3-12(2)19-16(21)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h4-12H,3H2,1-2H3,(H,19,21)(H,20,22)

Clé InChI

NVSHMGANKPOAOE-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

SMILES canonique

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.